molecular formula C20H18ClFN4O2 B2370870 5-chloro-2-fluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide CAS No. 1396684-08-4

5-chloro-2-fluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide

Cat. No. B2370870
CAS RN: 1396684-08-4
M. Wt: 400.84
InChI Key: WVPCKQQUQKJMBC-UHFFFAOYSA-N
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Description

The compound “5-chloro-2-fluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide” is a complex organic molecule that contains several functional groups, including an amide, a pyrrolidine ring, a phenyl ring, and a 1,2,4-oxadiazole ring . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, due to the presence of several different functional groups and rings . These groups will have different electronic and steric properties, which will affect the overall shape and reactivity of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide would likely make it somewhat soluble in polar solvents .

Scientific Research Applications

Cancer Therapy Applications

  • RET Kinase Inhibitors for Cancer Therapy : A study by Han et al. (2016) discovered 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors, which are significant for cancer therapy. These compounds, including structures similar to the queried compound, showed promising results in inhibiting RET kinase activity, which is crucial in cancer proliferation (Han et al., 2016).

  • Anticancer Evaluation of Benzamide Derivatives : Ravinaik et al. (2021) synthesized a series of benzamides, which were evaluated for their anticancer activity against various cancer cell lines. The study indicates that these compounds, related to the queried chemical, have potential as effective anticancer agents (Ravinaik et al., 2021).

Antimicrobial and Antibacterial Applications

  • Synthesis and Antimicrobial Screening : Nayak et al. (2016) synthesized and evaluated N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives for their antitubercular activities. These compounds, related to the queried chemical, showed significant activity against Mycobacterium tuberculosis (Nayak et al., 2016).

  • Synthesis and Antibacterial Activity of Oxadiazoles : Rai et al. (2009) researched novel oxadiazoles, including structures similar to the queried compound, for their antibacterial activity. The study highlights the potential of these compounds in combating bacterial infections (Rai et al., 2009).

Additional Applications

  • Herbicidal Activity : Tajik and Dadras (2011) synthesized novel compounds with a 1,3,4-oxadiazole ring, showing moderate to high herbicidal activity against certain weeds. This research extends the potential applications of similar compounds in agriculture (Tajik & Dadras, 2011).

  • Antitumor Activities of Imidazole Acyl Urea Derivatives : Zhu (2015) synthesized novel imidazole acyl urea derivatives as Raf kinase inhibitors, demonstrating significant antitumor activities. This indicates the broader applicability of similar compounds in cancer treatment (Zhu, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s intended to be used as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

5-chloro-2-fluoro-N-[1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN4O2/c21-14-6-7-17(22)16(10-14)19(27)23-15-8-9-26(11-15)12-18-24-20(28-25-18)13-4-2-1-3-5-13/h1-7,10,15H,8-9,11-12H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPCKQQUQKJMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=C(C=CC(=C2)Cl)F)CC3=NOC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-fluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide

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